molecular formula C7H4F2N2O2 B1413786 2-(Difluoromethoxy)-5-hydroxynicotinonitrile CAS No. 1805653-40-0

2-(Difluoromethoxy)-5-hydroxynicotinonitrile

Cat. No.: B1413786
CAS No.: 1805653-40-0
M. Wt: 186.12 g/mol
InChI Key: KUTMAKODZRHOTH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-hydroxynicotinonitrile is a chemical compound that features a difluoromethoxy group and a hydroxyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile typically involves the introduction of the difluoromethoxy group and the hydroxyl group onto the nicotinonitrile core. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes . The hydroxyl group can be introduced through various hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and hydroxylation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-hydroxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-5-hydroxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-5-hydroxynicotinonitrile is unique due to the presence of both a difluoromethoxy group and a hydroxyl group on a nicotinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(difluoromethoxy)-5-hydroxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O2/c8-7(9)13-6-4(2-10)1-5(12)3-11-6/h1,3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTMAKODZRHOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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